molecular formula C12H18Cl2N4 B1399879 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride CAS No. 1379527-04-4

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride

Cat. No.: B1399879
CAS No.: 1379527-04-4
M. Wt: 289.2 g/mol
InChI Key: LKYCKGIWRDIZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been found to interact with enzymes such as GABA A receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors . These interactions are essential for the compound’s ability to influence various biochemical pathways, including those involved in the central nervous system, digestive system, and cancer .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system . Additionally, it affects the expression of genes involved in inflammation and cancer, thereby altering cellular metabolism and promoting or inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and influencing neurotransmission . The compound also inhibits enzymes such as proton pumps and aromatase, leading to changes in cellular pH and hormone levels . These molecular interactions result in significant alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and inhibition of cancer cell proliferation . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects underscore the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission, hormone synthesis, and cellular pH . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it influences the concentration and availability of the compound at target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its therapeutic potential .

Properties

IUPAC Name

2-methyl-1-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-15-12-11(3-2-6-14-12)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYCKGIWRDIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 2
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 4
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 5
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 6
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride

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